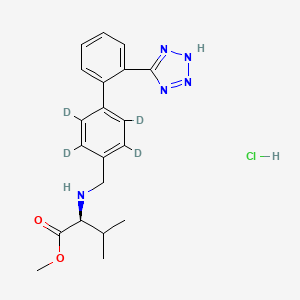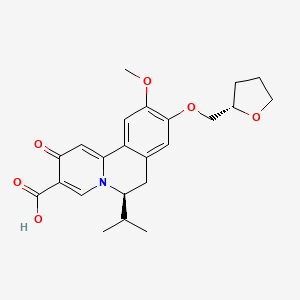
Hbv-IN-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-24 is a potent inhibitor of the hepatitis B virus. It exhibits significant antiviral activity by targeting various viral components, making it a promising candidate for the treatment of hepatitis B infections. The compound has shown efficacy in reducing hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. These modifications are achieved through reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Hbv-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities and properties.
科学的研究の応用
Hbv-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new inhibitors.
Biology: Investigated for its effects on viral replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral therapies.
作用機序
Hbv-IN-24 exerts its effects by inhibiting key components of the hepatitis B virus. It targets the viral polymerase, preventing the replication of viral DNA. Additionally, it interferes with the production of viral proteins, including hepatitis B surface antigen and hepatitis B e antigen . The compound’s mechanism involves binding to specific sites on the viral polymerase, blocking its activity and thereby reducing viral load.
類似化合物との比較
Hbv-IN-24 is compared with other hepatitis B virus inhibitors, such as:
Entecavir: A nucleoside analogue that inhibits viral polymerase by competing with natural substrates.
Tenofovir: Another nucleoside analogue that targets viral DNA synthesis.
Bulevirtide: An entry inhibitor that prevents the virus from entering liver cells.
Uniqueness
This compound stands out due to its potent inhibition of multiple viral components, including hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen. This broad-spectrum activity makes it a unique and promising candidate for hepatitis B treatment .
List of Similar Compounds
- Entecavir
- Tenofovir
- Bulevirtide
- Lamivudine
- Adefovir
This compound’s unique mechanism and broad-spectrum activity distinguish it from these similar compounds, highlighting its potential as a versatile antiviral agent.
特性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(6S)-10-methoxy-2-oxo-9-[[(2S)-oxolan-2-yl]methoxy]-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13(2)18-7-14-8-22(30-12-15-5-4-6-29-15)21(28-3)9-16(14)19-10-20(25)17(23(26)27)11-24(18)19/h8-11,13,15,18H,4-7,12H2,1-3H3,(H,26,27)/t15-,18-/m0/s1 |
InChIキー |
GDEJNWZHQGXKGA-YJBOKZPZSA-N |
異性体SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OC[C@@H]4CCCO4 |
正規SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCC4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


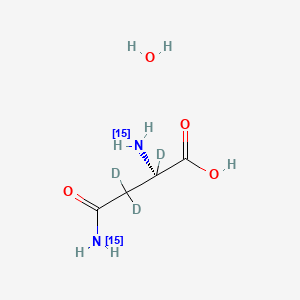
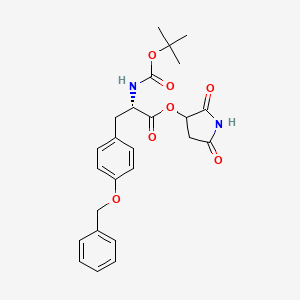

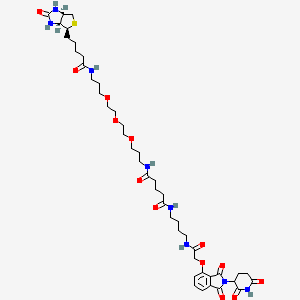
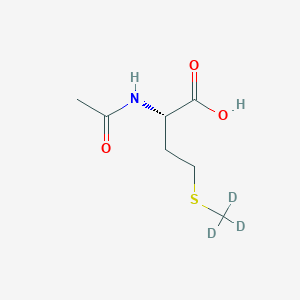
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
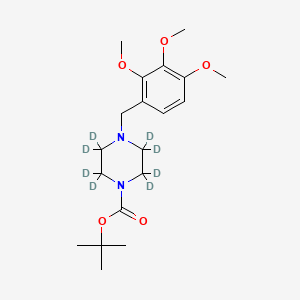

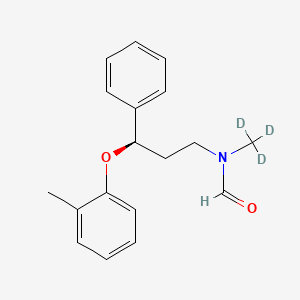
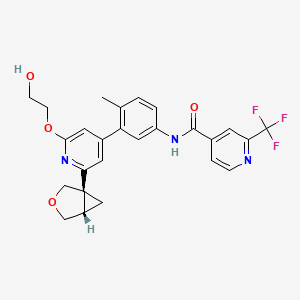

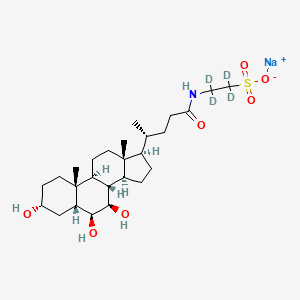
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
